Cas no 1627294-45-4 (N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide)

N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- Z740040986
- AKOS030762139
- N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide
- 1627294-45-4
- EN300-6724141
-
- インチ: 1S/C17H27N3O/c18-13-17(9-3-4-10-17)19-16(21)12-20-11-5-8-15(20)14-6-1-2-7-14/h14-15H,1-12H2,(H,19,21)
- InChIKey: DEMPTNRBMKBPJY-UHFFFAOYSA-N
- ほほえんだ: O=C(CN1CCCC1C1CCCC1)NC1(C#N)CCCC1
計算された属性
- せいみつぶんしりょう: 289.215412493g/mol
- どういたいしつりょう: 289.215412493g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 427
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6724141-0.05g |
N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide |
1627294-45-4 | 95.0% | 0.05g |
$707.0 | 2025-03-13 | |
Enamine | EN300-6724141-0.1g |
N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide |
1627294-45-4 | 95.0% | 0.1g |
$741.0 | 2025-03-13 | |
Enamine | EN300-6724141-5.0g |
N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide |
1627294-45-4 | 95.0% | 5.0g |
$2443.0 | 2025-03-13 | |
Enamine | EN300-6724141-0.25g |
N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide |
1627294-45-4 | 95.0% | 0.25g |
$774.0 | 2025-03-13 | |
Enamine | EN300-6724141-10.0g |
N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide |
1627294-45-4 | 95.0% | 10.0g |
$3622.0 | 2025-03-13 | |
Enamine | EN300-6724141-2.5g |
N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide |
1627294-45-4 | 95.0% | 2.5g |
$1650.0 | 2025-03-13 | |
Enamine | EN300-6724141-0.5g |
N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide |
1627294-45-4 | 95.0% | 0.5g |
$809.0 | 2025-03-13 | |
Enamine | EN300-6724141-1.0g |
N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide |
1627294-45-4 | 95.0% | 1.0g |
$842.0 | 2025-03-13 |
N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide 関連文献
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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2. Book reviews
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamideに関する追加情報
Comprehensive Overview of N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide (CAS No. 1627294-45-4)
The compound N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide (CAS No. 1627294-45-4) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a cyclopentyl group and a pyrrolidine ring, makes it a promising candidate for various applications, including drug development and molecular studies. Researchers are particularly interested in its potential as a modulator of biological pathways, given its acetamide and cyanocyclopentyl functional groups.
In recent years, the demand for novel compounds like N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide has surged due to advancements in precision medicine and targeted therapy. This compound's ability to interact with specific enzymes or receptors aligns with the growing focus on personalized treatment options. Additionally, its structural complexity offers opportunities for structure-activity relationship (SAR) studies, a hot topic in modern drug discovery.
The synthesis of N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide involves multi-step organic reactions, often requiring chiral resolution techniques to achieve high enantiomeric purity. This aspect is critical for researchers exploring its pharmacokinetic and pharmacodynamic properties. The compound's lipophilicity and hydrogen-bonding capacity further contribute to its potential as a bioactive molecule.
From an industrial perspective, CAS No. 1627294-45-4 is often discussed in the context of high-throughput screening (HTS) and fragment-based drug design (FBDD). These methodologies are widely used in biotech and pharma sectors to identify lead compounds efficiently. The compound's modular structure allows for easy derivatization, making it a versatile scaffold for medicinal chemistry projects.
Environmental and safety considerations are also paramount when working with N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide. While it is not classified as hazardous, proper handling protocols are essential to ensure workplace safety. Researchers frequently search for material safety data sheets (MSDS) and handling guidelines to mitigate risks during experimentation.
In summary, N-(1-cyanocyclopentyl)-2-(2-cyclopentylpyrrolidin-1-yl)acetamide (CAS No. 1627294-45-4) represents a fascinating area of study at the intersection of organic chemistry and drug development. Its potential applications in therapeutic innovation and molecular biology continue to drive research efforts worldwide, making it a compound of enduring scientific interest.
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